(R)-4-dehydropantoic acid
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Overview
Description
(R)-4-dehydropantoic acid is the 4-dehydro derivative of (R)-pantoic acid. It is a 2-hydroxy monocarboxylic acid and an aldehyde. It derives from a (R)-pantoic acid. It is a conjugate acid of a (R)-4-dehydropantoate.
Scientific Research Applications
Phytoremediation Enhancement
(R)-4-dehydropantoic acid is associated with the phytoremediation process. Germaine et al. (2006) described the inoculation of plants with genetically tagged bacterial endophytes that naturally possess the ability to degrade harmful compounds. These inoculated plants demonstrated an enhanced capability to remove such compounds from the soil, reducing their accumulation in aerial tissues and demonstrating the utility of bacterial endophytes in improving phytoremediation of contaminated substrates (Germaine et al., 2006).
Protein Modification Probing
Xu and Chance (2007) highlighted the significance of this compound in probing structural proteomics through the modification of proteins. This process involves the hydroxyl radical-mediated modification of proteins, indicating the compound's role in understanding and mapping protein structures (Xu & Chance, 2007).
Substrate Specificity in Dehydration Reactions
Zhang and van der Donk (2007) explored the substrate specificity of lacticin 481 synthetase in dehydration reactions, indicating the potential of this compound in such enzymatic processes. The study revealed the synthetase's ability to convert various threonine analogs into corresponding dehydroamino acids, showcasing the compound's relevance in synthetic applications and lantibiotic engineering (Zhang & van der Donk, 2007).
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h3-4,8H,1-2H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
HVMPYIKTQSOMHA-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(C=O)[C@H](C(=O)O)O |
SMILES |
CC(C)(C=O)C(C(=O)O)O |
Canonical SMILES |
CC(C)(C=O)C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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